molecular formula C9H19N B098003 N-methyloctan-2-imine CAS No. 18641-72-0

N-methyloctan-2-imine

Cat. No.: B098003
CAS No.: 18641-72-0
M. Wt: 141.25 g/mol
InChI Key: FSRAGPMMSFRFCI-UHFFFAOYSA-N
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Description

N-Methyloctan-2-imine (C₉H₁₉N) is a secondary imine characterized by an imine group (-C=N-) located at the second carbon of an octane chain, with a methyl group attached to the nitrogen atom. This compound is of interest in organic synthesis due to its role as a precursor in the formation of amines and heterocycles. Imines like this compound are typically synthesized via condensation reactions between primary amines and ketones or aldehydes under dehydrating conditions. Its molecular weight is 141.26 g/mol, and its structure confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Properties

CAS No.

18641-72-0

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyloctan-2-imine

InChI

InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3

InChI Key

FSRAGPMMSFRFCI-UHFFFAOYSA-N

SMILES

CCCCCCC(=NC)C

Canonical SMILES

CCCCCCC(=NC)C

Synonyms

N-(1-Methylheptylidene)methylamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure, followed by the introduction of the hydroxy and carboxylic acid functional groups. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.

Industrial Production Methods: In industrial settings, the production of treprostinil is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The synthesis is followed by purification steps, such as crystallization and chromatography, to obtain the pure compound .

Types of Reactions:

    Oxidation: Treprostinil can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Treprostinil can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of treprostinil, which can have different pharmacological properties .

Scientific Research Applications

Treprostinil has a wide range of applications in scientific research:

Mechanism of Action

Treprostinil exerts its effects by binding to and activating the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate levels, which promotes the opening of calcium-activated potassium channels. As a result, treprostinil causes vasodilation, inhibits platelet aggregation, and reduces smooth muscle cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-methyloctan-2-imine, a comparison with structurally related compounds is essential. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Functional Group Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polarity) Reactivity
This compound Imine (-C=N-) C₉H₁₉N 141.26 ~185–190 (est.) Moderate in organics Base-sensitive
Octan-2-amine Amine (-NH₂) C₈H₁₉N 129.24 175–178 High in polar solvents Nucleophilic
N,N-Dimethyloctanamide Amide (-CON(CH₃)₂) C₁₀H₂₁NO 171.28 240–245 High in water/organics Hydrolytically stable
Octanal Aldehyde (-CHO) C₈H₁₆O 128.21 163–165 Low in water Oxidizable

Key Findings :

Functional Group Influence :

  • This compound’s imine group makes it more reactive toward hydrolysis compared to the hydrolytically stable amide N,N-dimethyloctanamide. However, it is less nucleophilic than octan-2-amine due to the electron-withdrawing nature of the imine group .
  • The amide N,N-dimethyloctanamide exhibits higher thermal stability (boiling point ~240–245°C) compared to the imine (~185–190°C), attributed to strong resonance stabilization of the amide group.

Solubility and Polarity: this compound’s moderate polarity limits its solubility in water but allows miscibility with common organic solvents. In contrast, N,N-dimethyloctanamide’s polarity and hydrogen-bonding capacity grant it high solubility in both polar and nonpolar media .

Synthetic Utility :

  • Unlike octanal, which is prone to oxidation, this compound serves as a stable intermediate in reductive amination reactions. Its base-sensitive nature requires anhydrous conditions during synthesis.

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